3-Phenylpropyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of 2-bromo-2-methylpropanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-phenylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 3-phenylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 3-phenylpropyl 2-hydroxy-2-methylpropanoate, 3-phenylpropyl 2-cyano-2-methylpropanoate, or 3-phenylpropyl 2-amino-2-methylpropanoate.
Reduction: The major product is 3-phenylpropyl 2-bromo-2-methylpropanol.
Hydrolysis: The products are 2-bromo-2-methylpropanoic acid and 3-phenylpropanol.
Scientific Research Applications
3-Phenylpropyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 2-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products with potential biological or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropanoic acid: The parent compound of 3-Phenylpropyl 2-bromo-2-methylpropanoate, used in similar synthetic applications.
3-Phenylpropyl acetate: A structurally similar ester, but with an acetate group instead of a 2-bromo-2-methylpropanoate group.
3-Phenylpropyl 2-chloro-2-methylpropanoate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a 3-phenylpropyl group
Properties
CAS No. |
921928-84-9 |
---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
3-phenylpropyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,14)12(15)16-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
OVLCNWFRXKGSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.